molecular formula C18H18FNO3 B266976 3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Cat. No. B266976
M. Wt: 315.3 g/mol
InChI Key: FRMOZQVPPMOPFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, also known as TFB, is a compound that has been extensively researched for its potential use in the treatment of various diseases.

Mechanism of Action

3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide exerts its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide can alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. 3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell proliferation, differentiation, and apoptosis. Additionally, 3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis, the inhibition of cell proliferation and migration, the modulation of gene expression, and the reduction of inflammation. In cancer cells, 3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been found to induce G1 phase cell cycle arrest and apoptosis by upregulating the expression of p21 and Bax, two proteins involved in the regulation of cell cycle and apoptosis. 3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix. In animal models of diabetes, 3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been found to improve glucose tolerance and insulin sensitivity by increasing the expression of glucose transporter 4 (GLUT4) and insulin receptor substrate 1 (IRS1). In inflammation models, 3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by inhibiting the activation of NF-κB.

Advantages and Limitations for Lab Experiments

3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide also has some limitations, such as its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several future directions for 3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide research, including the investigation of its potential use in combination therapy with other drugs, the optimization of its synthesis method to reduce cost and increase yield, and the development of 3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide derivatives with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the precise mechanism of action of 3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide and its potential use in the treatment of other diseases.

Synthesis Methods

3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide can be synthesized through a multi-step process that involves the reaction of 4-(tetrahydro-2-furanylmethoxy)aniline with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide.

Scientific Research Applications

3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammation. In cancer research, 3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to sensitize cancer cells to chemotherapy and radiotherapy. In diabetes research, 3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models. In inflammation research, 3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines.

properties

Product Name

3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Molecular Formula

C18H18FNO3

Molecular Weight

315.3 g/mol

IUPAC Name

3-fluoro-N-[4-(oxolan-2-ylmethoxy)phenyl]benzamide

InChI

InChI=1S/C18H18FNO3/c19-14-4-1-3-13(11-14)18(21)20-15-6-8-16(9-7-15)23-12-17-5-2-10-22-17/h1,3-4,6-9,11,17H,2,5,10,12H2,(H,20,21)

InChI Key

FRMOZQVPPMOPFH-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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